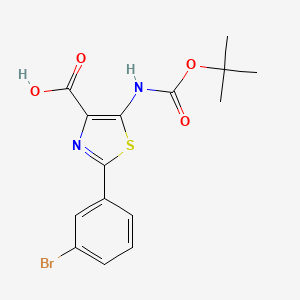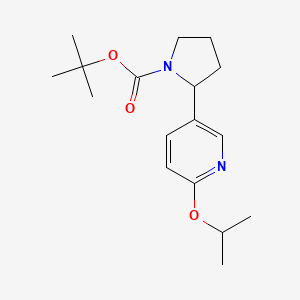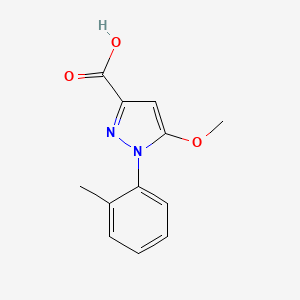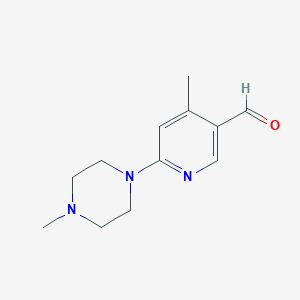
tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate: is a compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a benzylamino group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the reaction can be carried out at room temperature.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar protection strategies, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, t-BuOK
Major Products Formed:
Oxidation: Formation of benzylic alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate is used as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, making it a valuable tool in multi-step synthesis .
Biology and Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and ease of deprotection make it suitable for large-scale production .
Mecanismo De Acción
The mechanism of action of tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic pathways to protect and deprotect amine functionalities .
Comparación Con Compuestos Similares
Similar Compounds:
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate.
Benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for deprotection.
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, offering orthogonal protection strategies.
Uniqueness: this compound is unique due to its combination of a tert-butyl carbamate group with a benzylamino-substituted pyridine ring. This structure provides specific reactivity and stability, making it suitable for various synthetic and medicinal applications .
Propiedades
Fórmula molecular |
C19H25N3O2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[6-(benzylamino)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C19H25N3O2/c1-14-16(13-21-18(23)24-19(2,3)4)10-11-17(22-14)20-12-15-8-6-5-7-9-15/h5-11H,12-13H2,1-4H3,(H,20,22)(H,21,23) |
Clave InChI |
BZKAICOEGAXQQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NCC2=CC=CC=C2)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




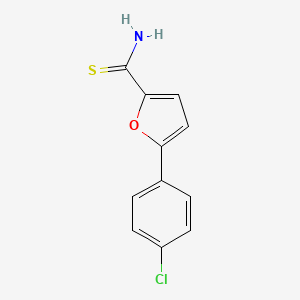
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)
